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Introduction
Ozanimod hydrochloride, the active ingredient in Zeposia®, is a potent and selective

sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is an oral therapy approved for the

treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active

ulcerative colitis (UC).[3][4] This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, pharmacology, pharmacokinetics, and

pharmacodynamics of ozanimod hydrochloride. Detailed experimental protocols for key

assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties
Ozanimod is a bi-aryl oxadiazole derivative with a chiral center, existing as the (S)-enantiomer.

The hydrochloride salt form enhances its solubility and suitability for oral administration.

Table 1: Physicochemical Properties of Ozanimod Hydrochloride
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Property Value Reference(s)

IUPAC Name

5-(3-{(1S)-1-[(2-

hydroxyethyl)amino]-2,3-

dihydro-1H-inden-4-yl}-1,2,4-

oxadiazol-5-yl)-2-[(propan-2-

yl)oxy]benzonitrile

monohydrochloride

[3]

Molecular Formula C₂₃H₂₄N₄O₃·HCl [3]

Molecular Weight 440.92 g/mol [3]

Appearance White to off-white solid [3]

Melting Point ~240 °C [3]

pKa 7.90 [3]

Solubility

Ethanol: 1.43 mg/mLMethanol:

2.41 mg/mLpH 5.1 Aqueous

Medium: 3.51 mg/mL

[3]

LogP (Partition Coefficient) 3.28 [3]

Pharmacology
Mechanism of Action
Ozanimod is a selective agonist of two of the five S1P receptor subtypes: S1P₁ and S1P₅.[1][2]

Its therapeutic effects are primarily attributed to its action on S1P₁ receptors on lymphocytes.[5]

Upon binding to S1P₁ receptors on lymphocytes within lymph nodes, ozanimod induces

receptor internalization and degradation.[6] This functional antagonism renders the

lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid

tissues.[1] The sequestration of lymphocytes, particularly CCR7⁺ naïve and central memory T

and B cells, in the lymph nodes reduces the number of circulating lymphocytes that can migrate

to sites of inflammation, such as the central nervous system in MS or the colon in UC.[1][6]

The binding of ozanimod to S1P₅ receptors, which are expressed on oligodendrocytes in the

central nervous system, is also being investigated for potential neuroprotective effects.[4][7]
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Signaling Pathways
The binding of ozanimod to S1P₁ and S1P₅ receptors, which are G protein-coupled receptors

(GPCRs), initiates intracellular signaling cascades. The primary pathway for S1P₁ involves

coupling to the inhibitory G protein, Gαi.

Ozanimod S1P1 Receptor
Binds

Gαi/βγ
Activates

Receptor
Internalization &

Degradation
Reduced Lymphocyte Egress

Leads to Lymphocyte Sequestration
in Lymph Nodes Anti-inflammatory Effect

Click to download full resolution via product page

Ozanimod-S1P1 Receptor Signaling Pathway.

The downstream effects of S1P₅ activation in the CNS are still under investigation but may

involve pathways related to oligodendrocyte survival and myelination.

Ozanimod S1P5 Receptor
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Binds Downstream
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Activates Potential
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Click to download full resolution via product page

Ozanimod-S1P5 Receptor Signaling Pathway.

Receptor Binding and Functional Activity
Ozanimod demonstrates high potency and selectivity for S1P₁ and S1P₅ receptors.

Table 2: In Vitro Pharmacology of Ozanimod
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Parameter S1P₁ S1P₅
S1P₂, S1P₃,
S1P₄

Reference(s)

Binding Affinity

(Kᵢ)
High Affinity High Affinity Minimal Activity [8]

Functional

Potency (EC₅₀)
~pM range ~nM range

>20,000-fold

lower
[2][9]

Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Table 3: Pharmacokinetic Properties of Ozanimod

Parameter Description Reference(s)

Absorption Orally bioavailable. [6]

Distribution

Large volume of distribution,

suggesting extensive tissue

penetration.

[2]

Metabolism

Extensively metabolized into

active and inactive

metabolites.

[6]

Elimination Half-life
Ozanimod: ~21 hours; Active

metabolites: up to 11 days.
[5]

Pharmacodynamics
The primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in the

absolute lymphocyte count (ALC) in peripheral blood.

Table 4: Pharmacodynamic Effects of Ozanimod
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Parameter Effect Reference(s)

Absolute Lymphocyte Count

(ALC)

Dose-dependent reduction

from baseline. A decrease to

approximately 45% of baseline

is observed at 3 months.

[5]

Lymphocyte Subsets

Greater reductions in CCR7⁺ T

and B cells, with relative

preservation of effector

memory T cells.

[1][6]

ALC Recovery

Reversible upon drug

discontinuation, with

lymphocyte counts returning to

the normal range in most

patients within 3 months.

[5]

Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of ozanimod for S1P receptors.

Objective: To measure the displacement of a radiolabeled ligand from S1P₁ and S1P₅

receptors by ozanimod.

Materials:

Membrane preparations from cells overexpressing human S1P₁ or S1P₅ receptors.

Radioligand (e.g., [³H]-ozanimod).

Unlabeled ozanimod.

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well filter plates.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of unlabeled ozanimod in assay buffer.

In a 96-well filter plate, add a fixed concentration of radioligand to all wells.

Add the serially diluted unlabeled ozanimod to the experimental wells. For total binding, add

assay buffer. For non-specific binding, add a saturating concentration of a non-radiolabeled

S1P receptor ligand.

Add the membrane preparation to all wells to initiate the binding reaction.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach

equilibrium.

Terminate the reaction by rapid vacuum filtration, followed by washing with ice-cold wash

buffer to separate bound and free radioligand.

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation

counter.

Calculate the Kᵢ value using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to S1P

receptors.

Objective: To determine the potency (EC₅₀) and efficacy of ozanimod in activating G protein

signaling downstream of S1P₁ and S1P₅ receptors.

Materials:

Membrane preparations from cells overexpressing human S1P₁ or S1P₅ receptors.
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[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

GDP.

Ozanimod.

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

96-well plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of ozanimod in assay buffer.

In a 96-well plate, add the membrane preparation, GDP, and the serially diluted ozanimod.

Initiate the reaction by adding [³⁵S]GTPγS to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60

minutes).

Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Plot the data as a function of ozanimod concentration to determine the EC₅₀ value.[11][12]
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Workflow for Key In Vitro Assays.

Conclusion
Ozanimod hydrochloride is a selective S1P₁ and S1P₅ receptor modulator with a well-defined

chemical structure and favorable physicochemical properties for oral administration. Its

mechanism of action, centered on the sequestration of lymphocytes in lymphoid tissues,

provides a targeted approach to immunomodulation in autoimmune diseases. The quantitative
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pharmacological, pharmacokinetic, and pharmacodynamic data, along with the detailed

experimental protocols, offer a solid foundation for further research into this important

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8819272#chemical-structure-and-
properties-of-ozanimod-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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